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Compound of Interest

Compound Name: 4-Chloro-5-fluoro-2-methylpyridine

Cat. No.: B062967

An In-depth Technical Guide to 4-Chloro-5-
fluoro-2-methylpyridine

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of 4-Chloro-5-fluoro-2-methylpyridine, tailored for researchers,
scientists, and professionals in drug development.

Core Compound Information

4-Chloro-5-fluoro-2-methylpyridine is a halogenated pyridine derivative. Such compounds
are valuable building blocks in medicinal chemistry and materials science due to their versatile
reactivity. The presence of both chloro and fluoro substituents, along with a methyl group, on
the pyridine ring offers multiple sites for chemical modification, making it an attractive scaffold
for the synthesis of complex molecular architectures.

Table 1: Compound ldentifiers
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Identifier Value Source

CAS Number 169750-95-2 PubChem[1]

Molecular Formula C6H5CIFN PubChem[1]

Molecular Weight 145.56 g/mol PubChem[1]
4-chloro-5-fluoro-2-

IUPAC Name o PubChem[1]
methylpyridine

Canonical SMILES CC1=CC(=C(C=N1)F)CI PubChem[1]
WFWCXLYGQBLSGP-

InChl Key PubChem[1]

UHFFFAOYSA-N

Physical and Chemical Properties

Detailed experimental data for 4-Chloro-5-fluoro-2-methylpyridine is not widely available in
the public domain. The following tables summarize predicted data from computational models,
which provide useful estimates for experimental planning.

Table 2: Predicted Physical Properties

Property Predicted Value Source

Boiling Point 156.7 + 35.0 °C ChemicalBook
Density 1.264 + 0.06 g/cm?3 ChemicalBook
pKa 2.95+0.10 ChemicalBook
XlogP 2.0 PubChemLite[2]

Table 3: Chemical and Safety Information
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Property Value Source
Appearance Light yellow to brown Liquid ChemicalBook
Storage Sealed in dry, 2-8°C BLD Pharm

H226 (Flammable liquid and
vapor), H302 (Harmful if
swallowed), H315 (Causes
GHS Hazard Statements skin irritation), H318 (Causes PubChem[1]
serious eye damage), H335
(May cause respiratory

irritation)

Chemical Reactivity and Synthesis

Halogenated pyridines are versatile intermediates in organic synthesis. The chlorine atom at
the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while both the chloro
and fluoro groups can participate in various metal-catalyzed cross-coupling reactions, such as
the Suzuki-Miyaura coupling.

General Reactivity Profile

» Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine
nitrogen and the fluorine atom activates the C4-Cl bond towards attack by nucleophiles (e.g.,
amines, alcohols, thiols). This allows for the introduction of a wide range of functional groups
at this position.

e Suzuki-Miyaura Cross-Coupling: The chloro group can be replaced by various aryl,
heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling with boronic acids or their
esters. This is a powerful method for constructing C-C bonds.[3][4]

Representative Experimental Protocols

While specific protocols for 4-Chloro-5-fluoro-2-methylpyridine are not readily available, the
following are generalized, detailed methodologies for key reactions involving similar
chloropyridine scaffolds.
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Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

e Reactant Preparation: In a dry reaction vessel, dissolve 4-chloropyrimidine derivative (1.0
equiv.) in a suitable solvent (e.g., DMF, DMSO, or NMP). Add the amine nucleophile (1.1-1.5
equiv.) and a non-nucleophilic base (e.g., K2COs, Cs2COs, or DIPEA) (1.5-2.0 equiv.).

e Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-120 °C. Stir
for 2-24 hours.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Work-up: Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

e Reactant Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon
or Nitrogen), add the chloropyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium
catalyst (e.g., Pd(PPhs)4 or Pd(OAc)z with a ligand like SPhos, 1-5 mol%), and a base (e.g.,
K2COs, Cs2C0s3, or K3sPOa4) (2.0-3.0 equiv.).[4][5]

o Reaction Execution: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or
DMF) via syringe. Heat the reaction mixture to 80-120 °C and stir vigorously for the required
time (typically 2-24 hours).[4]

e Monitoring: Monitor the reaction progress by TLC or LC-MS.

o Work-up: After cooling, dilute the mixture with an organic solvent and water. Separate the
organic layer and extract the aqueous layer.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate. Purify the product by column chromatography.[4][5]
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Role in Drug Discovery and Development

Pyridine-containing compounds are prevalent in a vast number of FDA-approved drugs and are
a focus of ongoing drug discovery efforts. They are known to interact with a wide range of
biological targets, including kinases, G-protein coupled receptors, and enzymes.

The structural motifs present in 4-Chloro-5-fluoro-2-methylpyridine make it a candidate for
incorporation into screening libraries for identifying novel therapeutic agents. The pyridine ring
can act as a bioisostere for a phenyl ring, offering advantages in solubility and metabolic
stability. The substituents provide vectors for chemical diversification to optimize potency,

selectivity, and pharmacokinetic properties.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the application of 4-Chloro-5-fluoro-
2-methylpyridine in a research and development context.
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Fig. 1: Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr).
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Fig. 2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.
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Fig. 3: Representative Kinase Signaling Pathway (e.g., MAPK/ERK) Targeted by Pyridine-
based Inhibitors.
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Fig. 4: General Workflow for Small Molecule Drug Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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